1-Cyclopropanecarbonylpiperazine dihydrochloride
CAS No.: 2138287-68-8
Cat. No.: VC7140055
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138287-68-8 |
|---|---|
| Molecular Formula | C8H16Cl2N2O |
| Molecular Weight | 227.13 |
| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.2ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;;/h7,9H,1-6H2;2*1H |
| Standard InChI Key | LAMXQFKXOCVQOP-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
1-Cyclopropanecarbonylpiperazine hydrochloride is systematically named cyclopropyl(piperazin-1-yl)methanone hydrochloride. Alternative designations include 1-(cyclopropylcarbonyl)piperazine hydrochloride and cyclopropyl piperazin-1-yl methanone hydrochloride . The compound’s International Chemical Identifier (InChI) key, WIHDAPMHNYYTOA-UHFFFAOYSA-N, and SMILES notation, Cl.O=C(C1CC1)N1CCNCC1, uniquely define its molecular structure, which comprises a piperazine ring bonded to a cyclopropanecarbonyl group and a hydrochloride salt .
Discrepancy in Salt Form
Notably, the term “dihydrochloride” in the query may refer to a common mislabeling. Supplier specifications and peer-reviewed literature consistently identify this compound as a monohydrochloride salt . The molecular formula confirms a 1:1 stoichiometry between the free base and hydrochloric acid, ruling out a dihydrochloride form. This distinction is critical for accurate pharmacological and synthetic applications.
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols for 1-cyclopropanecarbonylpiperazine hydrochloride are proprietary, its structure suggests a two-step synthesis from piperazine and cyclopropanecarbonyl chloride. Piperazine reacts with cyclopropanecarbonyl chloride in the presence of a base to form the free base, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt. Alternative methods may involve coupling cyclopropanecarboxylic acid with piperazine using carbodiimide-based activating agents .
Industrial Availability
Thermo Scientific Chemicals offers this compound in quantities of 250 mg, 1 g, and 5 g, with a purity of 97% . The product’s transition from Alfa Aesar to Thermo Scientific’s portfolio underscores its commercial viability in research settings. High-demand applications in PARP inhibitor development likely drive its production scalability.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility compared to the free base. In pH 1.0 buffer, related PARP inhibitor hydrochlorides exhibit solubilities exceeding 1600 μg/mL . The compound is stable under ambient conditions but should be stored in a desiccator to prevent hygroscopic degradation.
Pharmacological Applications
Role in PARP Inhibitor Development
1-Cyclopropanecarbonylpiperazine hydrochloride serves as a key intermediate in synthesizing PARP1/2 inhibitors, such as olaparib (AZD2281) and its analogs . PARP enzymes facilitate DNA repair through base excision repair (BER), and their inhibition induces synthetic lethality in BRCA1/2-deficient cancers .
Table 1: PARP Inhibitors Derived from Piperazine Intermediates
| Compound | Target | IC (nM) | Clinical Status |
|---|---|---|---|
| Olaparib | PARP1/PARP2 | 1.2–5.0 | FDA-approved |
| Analog 43 | PARP1 | 2.2 | Preclinical |
| KU-0059436 | PARP1/PARP2 | <10 | Clinical (Phase I) |
Mechanistic Insights
In BRCA-mutated xenograft models, olaparib analogs incorporating the 1-cyclopropanecarbonylpiperazine moiety demonstrate tumor growth inhibition rates of 69–96.6%, surpassing first-generation inhibitors . The hydrochloride salt improves oral bioavailability (e.g., 32.2% for compound 56 ), enabling efficient systemic delivery.
Future Directions and Research Opportunities
Expanding Therapeutic Indications
Ongoing research explores PARP inhibitors in prostate, pancreatic, and non-BRCA cancers with homologous recombination deficiencies (HRD). Combining 1-cyclopropanecarbonylpiperazine-based inhibitors with immune checkpoint blockers or DNA-damaging agents could enhance therapeutic efficacy .
Improving Drug-Like Properties
Structural modifications to the piperazine scaffold may address resistance mechanisms, such as PARP1 overexpression or drug efflux. Second-generation analogs with reduced CYP450 interactions and enhanced blood-brain barrier penetration are under investigation .
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